molecular formula C15H12O3 B1580962 methyl 9H-xanthene-9-carboxylate CAS No. 39497-06-8

methyl 9H-xanthene-9-carboxylate

Cat. No.: B1580962
CAS No.: 39497-06-8
M. Wt: 240.25 g/mol
InChI Key: RFHABUQANXJNQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 9H-xanthene-9-carboxylate is an organic compound with the molecular formula C15H12O3. It is a derivative of xanthene, a tricyclic aromatic compound, and is characterized by the presence of a carboxylate ester group at the 9th position of the xanthene ring. This compound is known for its yellow solid appearance and has a molecular weight of 240.25 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 9H-xanthene-9-carboxylate can be synthesized through various synthetic routes. One common method involves the esterification of 9H-xanthene-9-carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 9H-xanthene-9-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 9H-xanthene-9-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various xanthene derivatives.

    Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Studied for its potential therapeutic effects, particularly in the treatment of diseases related to oxidative stress.

    Industry: Utilized in the production of dyes and pigments due to its chromophoric properties

Mechanism of Action

The mechanism of action of methyl 9H-xanthene-9-carboxylate involves its interaction with various molecular targets and pathways. For instance, xanthene derivatives are known to modulate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in cellular defense against oxidative stress. By activating Nrf2, these compounds can enhance the expression of antioxidant enzymes, thereby protecting cells from oxidative damage .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 9H-xanthene-9-carboxylate is unique due to its specific ester functional group, which imparts distinct chemical reactivity and biological activity compared to other xanthene derivatives. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in both research and industrial contexts .

Properties

IUPAC Name

methyl 9H-xanthene-9-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O3/c1-17-15(16)14-10-6-2-4-8-12(10)18-13-9-5-3-7-11(13)14/h2-9,14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFHABUQANXJNQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C2=CC=CC=C2OC3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20351420
Record name methyl 9H-xanthene-9-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20351420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39497-06-8
Record name methyl 9H-xanthene-9-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20351420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 39497-06-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A sodium ethoxide solution is prepared from 21.75 g (0.95 mol) of sodium and 1500 mL of ethanol. 214 g (0.95 mol) of xanthene-9-carboxylic acid is added batchwise to this solution and the suspension obtained is stirred for 1 hour at ambient temperature. Then the solid is separated off, washed with 1500 mL diethyl ether, and the isolated crystals are suspended in 1500 mL of dimethylformamide and combined with 126.73 mL (2.0 mol) of methyl iodide with stirring. The solution formed is left to stand for 24 hours at ambient temperature, then diluted with water to a total volume of 6 L, crystallized, suction filtered, washed with water, and dried. Yield: 167 g of white crystals (74% of theoretical yield); melting point: 82° C.
Quantity
21.75 g
Type
reactant
Reaction Step One
Quantity
1500 mL
Type
reactant
Reaction Step One
Quantity
214 g
Type
reactant
Reaction Step Two
Quantity
126.73 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

A sodium ethoxide solution is generated from 21.75 g (0.95 mol) of sodium and 1500 mL of ethanol. 214 g (0.95 mol) of xanthene-9-carboxylic acid is added batchwise to this solution and the resulting suspension is stirred for 1 hour at ambient temperature. Then the solid is separated off, washed with 1500 mL of diethyl ether, and the isolated crystals are suspended in 1500 mL of dimethylformamide and 126.73 mL (2.0 mol) of methyl iodide is added with stirring. The solution obtained is left to stand for 24 hours at ambient temperature, then diluted with water to a total volume of 6 L, crystallized, suction filtered, washed with water, and dried. Yield: 167 g of white crystals (74% of theoretical yield); melting point: 82° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
21.75 g
Type
reactant
Reaction Step Two
Quantity
214 g
Type
reactant
Reaction Step Three
Quantity
126.73 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
1500 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 9H-xanthene-9-carboxylate
Reactant of Route 2
Reactant of Route 2
methyl 9H-xanthene-9-carboxylate
Reactant of Route 3
Reactant of Route 3
methyl 9H-xanthene-9-carboxylate
Reactant of Route 4
Reactant of Route 4
methyl 9H-xanthene-9-carboxylate
Reactant of Route 5
Reactant of Route 5
methyl 9H-xanthene-9-carboxylate
Reactant of Route 6
Reactant of Route 6
methyl 9H-xanthene-9-carboxylate
Customer
Q & A

Q1: What is interesting about the structure of methyl 9H-xanthene-9-carboxylate?

A1: this compound, with the molecular formula C15H12O3, exhibits a folded xanthone unit. [] The dihedral angle between the benzene rings within the xanthone structure is 24.81° (9). [] This folding is a notable structural feature. Additionally, the ester substituent in the molecule adopts a trans staggered conformation. [] This conformation is indicated by a C—C—O—C torsion angle of 178.4° (1). []

Q2: How was this compound obtained in this research context?

A2: It was unexpectedly obtained as a by-product during an attempt to recrystallize propantheline bromide, an antimuscarinic drug, from methanol. [] This unintended formation highlights the potential for unexpected outcomes in chemical synthesis and crystallization processes.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.